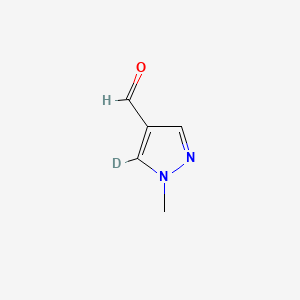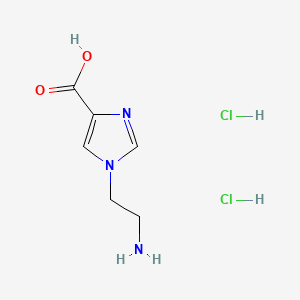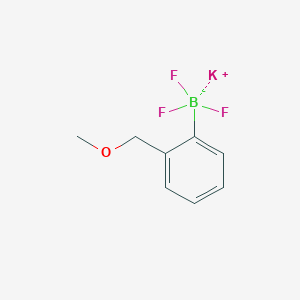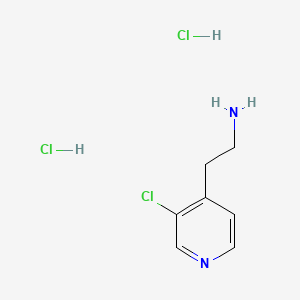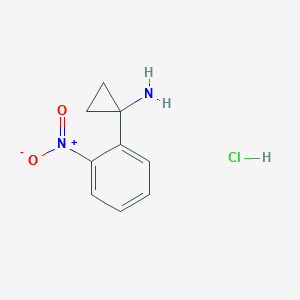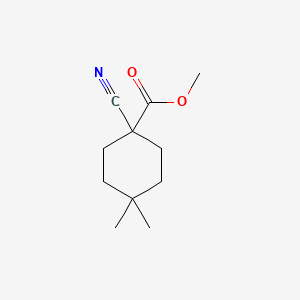
Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a cyano group and a carboxylate ester group attached to the same carbon atom, along with two methyl groups on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The carboxylate ester group is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, the cyano and ester groups can act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-cyano-4-methylcyclohexane-1-carboxylate: Similar structure but with one less methyl group.
Ethyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the same carbon atom, along with two methyl groups
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-10(2)4-6-11(8-12,7-5-10)9(13)14-3/h4-7H2,1-3H3 |
Clé InChI |
HTLHQIQXARECBI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(C#N)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)

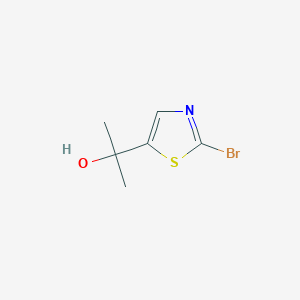
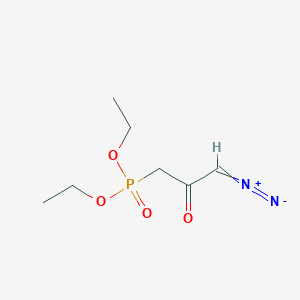
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
